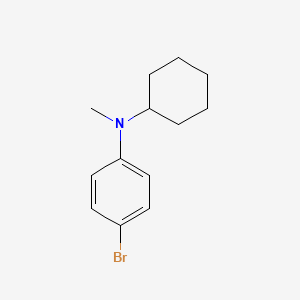

4-bromo-N-cyclohexyl-N-methylaniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis. The amino group can be readily modified, and its presence on the aromatic ring influences the reactivity of the benzene (B151609) nucleus, making it more susceptible to electrophilic substitution. This reactivity has been harnessed in the industrial-scale production of a vast array of products, including dyes, polymers, and pharmaceuticals. In advanced organic synthesis, aniline derivatives serve as precursors to complex heterocyclic systems and are key components in a variety of coupling reactions, which are fundamental to the construction of intricate molecular frameworks.

Role of Halogenation in Modulating Reactivity and Properties of Anilines

The introduction of a halogen atom, such as bromine, onto the aniline ring significantly modulates its chemical properties. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and a key functional group for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. Furthermore, the electronic effects of the bromine atom can influence the basicity of the amino group and the regioselectivity of subsequent reactions on the aromatic ring. This modulation of reactivity is a cornerstone of modern synthetic strategy, enabling chemists to precisely control the assembly of complex molecules.

Specific Research Context of 4-bromo-N-cyclohexyl-N-methylaniline within Substituted Aniline Chemistry

Within the broader class of substituted anilines, this compound represents a specific and intriguing molecular scaffold. The presence of both a linear alkyl (methyl) and a cyclic alkyl (cyclohexyl) group on the nitrogen atom introduces specific steric and electronic properties. While detailed public research on this specific compound is limited, its structure suggests its utility as an intermediate in the synthesis of specialized molecules. The combination of the reactive bromine handle and the N-cyclohexyl-N-methylamino group makes it a candidate for investigation in areas such as materials science, particularly in the development of organic electronic materials where aniline derivatives are often employed. The lipophilic nature of the cyclohexyl group may also impart desirable solubility properties in organic media, a crucial factor in many synthetic and application contexts.

Below are tables detailing the key properties of this compound and a comparison with related bromoaniline derivatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 88799-11-5 |

| Molecular Formula | C13H18BrN |

| Molecular Weight | 268.19 g/mol nih.gov |

| IUPAC Name | This compound |

Table 2: Comparative Properties of Selected Bromoaniline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromoaniline (B143363) | C6H6BrN | 172.02 |

| 4-bromo-N-methylaniline | C7H8BrN | 186.05 |

| 4-bromo-N,N-dimethylaniline | C8H10BrN | 200.08 |

| This compound | C13H18BrN | 268.19 |

This table is for comparative purposes and highlights the structural and molecular weight differences between related compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFPEHHQCQWRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for 4 Bromo N Cyclohexyl N Methylaniline and Analogues

Direct Bromination Approaches for Aniline (B41778) Systems

Direct bromination of a pre-formed N-cyclohexyl-N-methylaniline substrate is a primary route to obtaining the target compound. The challenge lies in controlling the regioselectivity and extent of the bromination, as the N,N-dialkylamino group is a strong activating group.

Regioselective Bromination via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is the classical method for the halogenation of aromatic rings. wikipedia.org The N-cyclohexyl-N-methylamino group is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic attack. chemistrysteps.combyjus.com This activation is due to the ability of the nitrogen's lone pair to donate electron density into the pi system, stabilizing the cationic intermediate (the arenium ion). wikipedia.orgchemistrysteps.com Consequently, the ortho and para positions become significantly more nucleophilic. byjus.com

This high reactivity often leads to challenges in controlling the reaction. With highly reactive anilines, treatment with bromine water can result in the spontaneous formation of polybrominated products, such as 2,4,6-tribromoaniline, at room temperature. byjus.comyoutube.com To achieve selective monobromination at the desired para-position for synthesizing 4-bromo-N-cyclohexyl-N-methylaniline, several strategies can be employed:

Milder Brominating Agents: Using less reactive brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) can help control the reaction. commonorganicchemistry.com

Solvent Choice: Employing non-polar solvents, such as carbon disulfide (CS₂), can decrease the polarity of the reaction medium, which in turn reduces the rate of bromine bond dissociation and moderates the reactivity, favoring mono-substitution. youtube.com

Protective Groups: A common strategy involves temporarily reducing the activating effect of the amino group. This can be achieved by acylating the aniline to form an acetanilide. The resulting amide group is still an ortho, para-director but is significantly less activating, allowing for controlled monobromination. The protecting group can be subsequently removed via hydrolysis to yield the desired bromoaniline. youtube.com

| Brominating Agent | Catalyst/Additive | Typical Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | None (in polar solvent like water) | Room Temperature | Polybromination (e.g., 2,4,6-tribromination) | youtube.com |

| Bromine (Br₂) | None (in non-polar solvent like CS₂) | Controlled Temperature | Mixture of ortho and para monobrominated products | youtube.com |

| N-Bromosuccinimide (NBS) | None or mild acid | Room Temperature in CH₂Cl₂ or MeCN | Generally favors para-monobromination | commonorganicchemistry.comnih.gov |

| N-Bromosuccinimide (NBS) | Ammonium (B1175870) Acetate (B1210297) | Room Temperature in Acetonitrile | Highly para-selective monobromination | researchgate.net |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | None | Mild conditions in Dichloromethane | Para-selective bromination | organic-chemistry.org |

Palladium-Catalyzed C-H Bromination Strategies, including meta-Selective Approaches

While classical electrophilic substitution inherently favors ortho and para positions in aniline systems, transition metal-catalyzed C-H activation has emerged as a powerful tool to achieve non-traditional regioselectivity. nih.gov Palladium catalysis, in particular, has been developed for site-selective halogenation.

Typically, Pd-catalyzed C-H halogenation relies on directing groups to achieve ortho-selectivity. For instance, acetanilides can undergo ortho-iodination, bromination, and chlorination using N-halosuccinimides in the presence of a palladium catalyst. beilstein-journals.org

More recently, groundbreaking research has led to the development of unprecedented Pd(II)-catalyzed meta-C–H bromination of aniline derivatives. nih.govscispace.combohrium.com This strategy overcomes the strong electronic preference for ortho/para substitution. The reaction employs a removable nitrile-based directing group attached to the aniline nitrogen. The key to achieving meta-selectivity is the combination of a palladium catalyst (e.g., Pd(OAc)₂), a specific N-protected amino acid ligand, and a crucial acid additive in conjunction with a brominating agent like N-bromophthalimide (NBP). nih.govresearchgate.net This methodology allows for the synthesis of complex, multi-halogenated anilines that are difficult to access through conventional methods. scispace.com

| Substrate (Aniline Derivative) | Product | Yield (%) | Reference |

|---|---|---|---|

| N-(cyanomethyl)aniline carbamate | meta-bromo product | 75 | scispace.com |

| ortho-methyl substituted aniline carbamate | meta-bromo product | 72 | scispace.com |

| ortho-fluoro substituted aniline carbamate | meta-bromo product | 65 | scispace.com |

| meta-methoxy substituted aniline carbamate | C5-bromo product | 71 | scispace.com |

| para-fluoro substituted aniline carbamate | meta-bromo product | 68 | scispace.com |

Copper-Mediated Oxidative Bromination Techniques

Copper catalysis offers a practical and economical alternative for the regioselective bromination of anilines. Copper-catalyzed oxidative bromination methods have been developed that are highly efficient. thieme-connect.com One such procedure involves treating free anilines with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant, in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). thieme-connect.com This system provides regioselective bromination, often favoring the para position.

Another advanced copper-mediated technique involves a dual-functionalization reaction for the simultaneous acylation and bromination of anilines. acs.orgnih.gov In this system, a Cu/O₂ catalyst promotes the oxidative cleavage of α-methylene nitriles to generate an acylating agent. acs.org Following acylation of the aniline, an in-situ generated electrophilic Cu(III)-Br species, formed from a Cu(II) precatalyst and NBS, engages in selective C-H bromination at the electron-rich para or ortho position. acs.orgacs.org These copper-based methods highlight the versatility of this transition metal in facilitating C-H functionalization under oxidative conditions. tandfonline.comrsc.org

| Copper Source | Bromine Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O (catalytic) | NaBr | Na₂S₂O₈ | Practical and regioselective bromination of free anilines. | thieme-connect.com |

| CuBr₂ | NBS | O₂ | Dual amino acylation and C-H bromination; involves a Cu(III)-Br intermediate. | acs.org |

| CuI | N/A (Used in subsequent transformations) | N/A | Often used in coupling reactions of pre-brominated anilines. | researchgate.net |

N-Bromosaccharin and Heterogeneous Catalysis for Aniline Bromination

N-Bromosaccharin (NBSac) has been identified as an effective brominating agent for phenols and anilines. acs.orgresearchgate.net It is a stable, easy-to-prepare solid reagent. researchgate.net The presence of the amino group on the aniline ring strongly activates the ortho and para positions for electrophilic attack by NBSac. iosrjournals.org

The efficiency and selectivity of bromination can be further enhanced by using heterogeneous catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. Tungstophosphoric acid, for example, has been used as a heterogeneous, recyclable catalyst for the efficient and regioselective bromination of anilines with N-bromosaccharin. acs.org Other heterogeneous systems, such as using NBS with silica (B1680970) gel or zeolites, can also steer the reaction towards para-selectivity by leveraging steric hindrance and the specific environment of the catalyst's active sites. mdpi.com

N-Alkylation Methodologies for Substituted Anilines

The synthesis of this compound can also proceed by first preparing 4-bromoaniline (B143363) and then introducing the cyclohexyl and methyl groups. Reductive amination is a cornerstone of N-alkylation chemistry.

Reductive N-Alkylation using Hydrosilanes and Carbon Dioxide

A modern and sustainable approach for N-methylation involves using carbon dioxide (CO₂) as a C1 building block. nih.gov This method, known as reductive N-alkylation, utilizes a reducing agent, typically a hydrosilane, to convert CO₂ into a formyl equivalent that can then be used to functionalize amines. acs.org

The synthesis of the target compound via this route would involve two key steps starting from 4-bromoaniline:

N-Cyclohexylation: 4-bromoaniline can be reacted with cyclohexanone (B45756) in a classical reductive amination reaction to form N-cyclohexyl-4-bromoaniline.

N-Methylation: The resulting secondary amine can then be methylated using CO₂ and a hydrosilane.

The mechanism for the N-methylation step generally proceeds as follows:

A catalyst, such as an alkali-metal carbonate (e.g., Cs₂CO₃), activates the hydrosilane. acs.org

Carbon dioxide inserts into the activated silicon-hydride bond to form a silyl (B83357) formate (B1220265) intermediate. acs.org

This silyl formate acts as a formylating agent, reacting with the secondary amine (N-cyclohexyl-4-bromoaniline) to produce a formamide (B127407).

The formamide is then further reduced by the hydrosilane to yield the final N-methylated product, this compound. acs.orgresearchgate.net

This method avoids the use of toxic and hazardous alkylating agents like methyl iodide or dimethyl sulfate, offering a greener alternative for N-methylation. nih.gov

| Catalyst | Hydrosilane | CO₂ Pressure | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Cs₂CO₃ | (EtO)₃SiH | 1 atm | 100 °C | High efficiency; selectivity controlled by temperature. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | PhSiH₃ | 1 atm | Room Temp - 60 °C | Organocatalytic approach under mild conditions. | nih.gov |

| Pentanuclear Zinc Complex | PhSiH₃ | 1 MPa | 150 °C | Can lead to both N-methylation and C-methylation. | rsc.org |

N-Alkylation via Reduction Routes of Nitrobenzene (B124822) and Amine Precursors

The synthesis of N-alkylated anilines from nitroaromatic compounds is a fundamental transformation in organic chemistry, often involving a one-pot process that combines the reduction of the nitro group with subsequent N-alkylation. This approach is highly efficient as it circumvents the need to isolate the intermediate aniline, which can be reactive and prone to oxidation. A prominent method involves the catalytic reduction of a nitroarene in the presence of an alkylating agent, such as an aldehyde or ketone.

One-pot reductive mono-N-alkylation of nitroarenes can be achieved with high selectivity and yield using a Palladium on carbon (Pd/C) catalyst. researchgate.net This process typically utilizes ammonium formate as an in situ hydrogen donor in an aqueous 2-propanol solvent system at room temperature. researchgate.net The reaction proceeds smoothly, first reducing the nitrobenzene to aniline, which then rapidly undergoes reductive amination with an aldehyde to form the mono-N-alkylated product. researchgate.net This protocol is particularly effective for aliphatic aldehydes, while aromatic aldehydes may yield less favorable results. researchgate.net The versatility of this method allows for the synthesis of various N-alkylanilines from substituted nitrobenzenes. researchgate.net

Another advanced approach involves the photocatalytic reduction of nitroarenes. For instance, visible light irradiation in the presence of a specific catalyst and an electron donor can convert nitrobenzene into aniline. nih.gov While this method primarily focuses on the reduction to the primary amine, it represents a foundational step that could be integrated into a subsequent alkylation process. nih.gov The direct synthesis of cyclic amines, such as cyclohexylamine, via the complete hydrogenation of nitrobenzene over bimetallic catalysts has also been demonstrated, highlighting the utility of catalytic reduction routes in forming amine precursors. rsc.org

The general mechanism for the one-pot reductive N-alkylation using an aldehyde is summarized in the table below, showcasing the sequence from nitroarene to the final secondary amine.

| Step | Reactants | Catalyst/Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Nitroarene, Ammonium Formate | Pd/C | Aniline Derivative | Reduction of the nitro group to an amino group. |

| 2 | Aniline Derivative, Aldehyde | - | Schiff Base (Imine) | Condensation of the newly formed amine with the aldehyde. |

| 3 | Schiff Base, Ammonium Formate | Pd/C | Secondary Amine | Reduction of the imine intermediate to the final N-alkylated aniline. |

Formation of N-Cyclohexyl-N-methylaniline Precursors

The direct precursor to the target compound is N-cyclohexyl-N-methylaniline. Its synthesis can be approached through several N-alkylation strategies starting from simpler, commercially available amines such as aniline, N-methylaniline, or N-cyclohexylaniline.

A primary route is the sequential alkylation of aniline. The first step would be methylation to form N-methylaniline. This can be achieved using various methylating agents like dimethyl sulfate or methanol (B129727) over specific catalysts. chemicalbook.combohrium.com For example, vapor-phase methylation of aniline with methanol over Sn-MFI molecular sieves has been studied, yielding N-methylaniline with good selectivity. bohrium.com The subsequent step involves the N-alkylation of N-methylaniline with a cyclohexyl source. A standard laboratory method is the reductive amination with cyclohexanone, where N-methylaniline reacts with cyclohexanone to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the tertiary amine, N-cyclohexyl-N-methylaniline.

Alternatively, one could start with N-cyclohexylaniline and introduce the methyl group. This follows a similar logic, employing a methylating agent to alkylate the secondary amine. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology provides an efficient and atom-economical route for such transformations, using alcohols as alkylating agents in the presence of transition metal catalysts. researchgate.net In this context, N-cyclohexylaniline could be N-methylated using methanol with an appropriate iridium or ruthenium catalyst. researchgate.netnih.gov

The reaction conditions for these precursor syntheses are critical for achieving high yields and minimizing side products, such as quaternary ammonium salts or dialkylated species.

| Starting Material | Reagents | Key Intermediate | Methodology |

|---|---|---|---|

| Aniline | 1. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) 2. Cyclohexanone, Reducing Agent (e.g., NaBH₄) | N-Methylaniline | Sequential N-Alkylation |

| N-Methylaniline | Cyclohexanone, Reducing Agent (e.g., NaBH(OAc)₃) | Iminium Ion | Reductive Amination |

| N-Cyclohexylaniline | Methanol, Transition Metal Catalyst (e.g., Ir or Ru complex) | - | N-Methylation via Hydrogen Autotransfer |

Integrated Synthetic Routes to this compound

Sequential Halogenation and N-Alkylation Strategies

The synthesis of this compound can be effectively accomplished through sequential strategies that carefully order the halogenation and N-alkylation steps.

One logical pathway begins with the bromination of aniline. Direct bromination of aniline is often problematic, leading to over-bromination and oxidation. Therefore, the amino group is typically protected first, most commonly through acetylation to form acetanilide. wikipedia.org Acetanilide can then be selectively brominated at the para-position to yield 4-bromoacetanilide. sci-hub.stacs.org The protecting acetyl group is subsequently removed via hydrolysis to give 4-bromoaniline. wikipedia.org Starting from 4-bromoaniline, the synthesis proceeds with sequential N-alkylation. It can be first methylated and then reacted with cyclohexanone via reductive amination, or first cyclohexylated and then methylated to arrive at the final product, this compound.

An alternative strategy involves synthesizing the N-cyclohexyl-N-methylaniline precursor first, as described in section 2.2.3, and then performing the bromination as the final step. The N-methyl and N-cyclohexyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, direct bromination of N-cyclohexyl-N-methylaniline with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield the desired 4-bromo isomer as the major product due to steric hindrance at the ortho positions from the bulky cyclohexyl group. A patented method for the bromination of the related compound N,N,N-trimethylaniline uses a sulfur-bromine liquid, indicating that direct bromination of tertiary anilines is a viable industrial approach. google.com

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being particularly prominent. This methodology allows for the direct formation of the aryl-nitrogen bond, providing an alternative and often more convergent route to this compound.

In one possible disconnection, this reaction would couple an aryl halide with the requisite amine. For instance, 1,4-dibromobenzene (B42075) could be reacted with N-cyclohexyl-N-methylamine in a mono-amination reaction. The challenge in this approach lies in controlling the reaction to prevent double amination. A more controlled strategy would involve the coupling of 4-bromoiodobenzene with N-cyclohexyl-N-methylamine, where the more reactive C-I bond would selectively participate in the cross-coupling, leaving the C-Br bond intact.

The general conditions for such a reaction involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or specialized biaryl phosphine ligands), and a base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄) in an anhydrous organic solvent like toluene (B28343) or dioxane. Significant progress has been made in developing catalyst systems that enable the direct arylation of various substrates, including aryl bromides, with amines. rsc.orgresearchgate.net

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1,4-Dibromobenzene, 4-Bromoiodobenzene | Aryl source |

| Amine | N-Cyclohexyl-N-methylamine | Nitrogen source |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP, Xantphos | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Green Chemistry Considerations in the Synthesis of Bromoaniline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of bromoaniline derivatives, including the pathways to this compound, offers several opportunities for implementing greener methodologies. sci-hub.stacs.org

A key area of improvement is in the bromination step. Traditional methods often use elemental bromine, which is highly toxic, corrosive, and volatile. sci-hub.st Greener alternatives have been developed that generate bromine in situ from less hazardous sources. A notable example is the use of a ceric ammonium nitrate (B79036) (CAN)-potassium bromide (KBr) combination in an ethanol-water medium for the bromination of acetanilide. sci-hub.stacs.orgresearchgate.net This system avoids the handling of liquid bromine and utilizes a more environmentally benign solvent system. sci-hub.st Other alternatives include using reagents like pyridinium (B92312) tribromide or a mixture of potassium bromate (B103136) and hydrogen bromide. sci-hub.st

For the acetylation of aniline, a common protection step before bromination, conventional methods use acetic anhydride. A greener approach replaces this with a catalytic amount of zinc dust or iron powder in acetic acid, which is a more sustainable option. sci-hub.stacs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Bromo N Cyclohexyl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-bromo-N-cyclohexyl-N-methylaniline, the spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and N-methyl protons.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to coupling with their adjacent protons. The protons on the cyclohexyl ring will produce complex multiplets in the aliphatic region of the spectrum. The N-methyl group will appear as a singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H adjacent to N) | 6.6 - 6.8 | Doublet (d) | 2H |

| Aromatic (H adjacent to Br) | 7.2 - 7.4 | Doublet (d) | 2H |

| N-CH (Cyclohexyl) | 3.2 - 3.6 | Multiplet (m) | 1H |

| N-CH₃ | 2.8 - 3.0 | Singlet (s) | 3H |

| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplets (m) | 10H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each signal appears as a singlet.

For this compound, distinct signals are expected for the four unique carbons of the aromatic ring, the six carbons of the cyclohexyl ring (some may overlap due to similar environments), and the single carbon of the N-methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | 148 - 152 |

| Aromatic (C-H adjacent to C-N) | 112 - 116 |

| Aromatic (C-H adjacent to C-Br) | 130 - 134 |

| Aromatic (C-Br) | 110 - 114 |

| N-CH (Cyclohexyl) | 55 - 60 |

| N-CH₃ | 38 - 42 |

| Cyclohexyl (CH₂) | 25 - 35 |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule by measuring its mass with very high precision. This allows for the unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is C₁₃H₁₈BrN. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, is 267.06226 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm).

Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. neu.edu.tr The molecular ion peak (M+) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 267 and 269), which is a definitive signature for a molecule containing one bromine atom.

Table 3: Molecular Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BrN |

| Molecular Weight | 268.19 g/mol nih.gov |

| Theoretical Monoisotopic Mass | 267.06226 Da nih.gov |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques ideal for identifying the functional groups present in a compound.

The FTIR spectrum of this compound would display several key absorption bands. These include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl and methyl groups (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary aromatic amine would likely appear in the 1360-1250 cm⁻¹ range. Finally, a C-Br stretching vibration would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Position (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Aryl |

| Aliphatic C-H Stretch | 3000 - 2850 | Cyclohexyl, Methyl |

| Aromatic C=C Stretch | 1600 - 1450 | Aryl |

| C-N Stretch | 1360 - 1250 | Tertiary Aromatic Amine |

| C-Br Stretch | 600 - 500 | Bromo-Aryl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 4-bromo-N-phenylaniline, provides insight into the type of information that would be obtained. researchgate.net A study on this compound would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice. For example, 4-bromo-N-phenylaniline crystallizes in the orthorhombic system with the space group Pccn. researchgate.net

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, confirming the molecular connectivity and geometry.

Dihedral Angles: The angles between planes of atoms, which would describe the orientation of the cyclohexyl ring relative to the plane of the bromophenyl group.

Intermolecular Interactions: Information on how molecules pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.

Advanced Analytical Techniques in Reaction Monitoring (e.g., Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for monitoring the progress of chemical reactions, identifying intermediates, and confirming the formation of the desired product.

In the context of synthesizing or using this compound, GC-MS can be used to track the reaction over time. A small aliquot of the reaction mixture is periodically injected into the GC-MS system.

Gas Chromatography (GC): The components of the mixture (reactants, intermediates, product, and byproducts) are separated based on their boiling points and interactions with the stationary phase of the GC column. Each compound will have a characteristic retention time under a specific set of conditions.

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragments.

For this compound, the mass spectrometer would detect the molecular ion peak (with its characteristic M+/M+2 bromine isotope pattern) and specific fragment ions, confirming its identity and allowing for its quantification relative to the other components in the mixture. This enables chemists to determine reaction completion and purity of the product.

Surface-Enhanced Spectroscopic Methods for Characterization (e.g., SERS, XPS)

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy is a highly sensitive vibrational spectroscopy technique that amplifies the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of analytes at very low concentrations. The technique provides detailed information about the molecular vibrations and is particularly useful for studying the orientation and interaction of molecules with the enhancing substrate.

For a molecule like this compound, SERS analysis would be expected to provide enhanced signals for the vibrational modes of the aniline (B41778) ring, the C-N stretching, and vibrations associated with the cyclohexyl and methyl groups. The interaction of the nitrogen lone pair with the metal surface can lead to significant shifts and changes in the intensity of certain Raman bands, offering clues about the molecule's adsorption geometry.

Detailed Research Findings from Analogous Compounds:

Studies on aniline and its derivatives reveal characteristic SERS spectral features. For instance, the SERS spectrum of aniline adsorbed on silver or gold colloids shows prominent peaks that can be assigned to specific vibrational modes. The most intense feature is often the ring breathing mode, which is sensitive to substituent effects. Other significant peaks include those for C-C stretching, C-H bending, and N-H bending. scirp.org

In a study on various aniline derivatives, it was observed that the SERS enhancement is influenced by the nature and position of substituents on the aniline ring. scirp.org For this compound, the bromo-substituent and the bulky N-alkyl groups would influence the adsorption process and the resulting SERS spectrum. The electron-withdrawing nature of the bromine atom would affect the electronic distribution in the aromatic ring, leading to shifts in the vibrational frequencies of the ring modes. The steric hindrance from the cyclohexyl and methyl groups might affect the proximity of the nitrogen atom to the enhancing surface, thereby influencing the enhancement of N-related vibrations.

A representative SERS spectrum of aniline shows strong enhancement of ring-based vibrations. scirp.org The C-N stretching vibration is also a key indicator of the molecule-surface interaction. The table below presents typical Raman shifts observed for aniline, which serve as a reference for the expected spectral features of this compound.

Table 1: Representative SERS Peaks for Aniline

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| NH₂ Scissoring | 1602 |

| CN Stretching | 1234 |

| Ring Deformation | 1175 |

| Ring Breathing | ~1030 |

| NH₂ Wagging | 989/996 |

Data sourced from studies on aniline in silver and gold colloids. scirp.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be used to confirm the presence of bromine, nitrogen, and carbon, and to provide detailed information about their chemical environments. The high-resolution spectra of the C 1s, N 1s, and Br 3d core levels would be of particular interest.

Detailed Research Findings from Analogous Compounds:

While specific XPS data for this compound is not available, studies on related compounds provide expected binding energies. For example, in the analysis of 4-bromoaniline (B143363) grafted onto activated carbon, the Br 3d spectrum showed two peaks at 70.28 eV and 71.23 eV. researchgate.net The N 1s spectrum for the same compound displayed a single peak with a binding energy of 400.1 eV, indicating a single chemical state for the nitrogen atom. researchgate.net

In studies of polyaniline, the N 1s core-level spectrum is used to distinguish between different nitrogen species, such as amine and imine units. nus.edu.sg For this compound, the N 1s spectrum would be expected to show a primary component corresponding to the tertiary amine nitrogen. The binding energy of this peak would be influenced by the electron-donating cyclohexyl and methyl groups and the electron-withdrawing effect of the bromo-substituted phenyl ring.

The C 1s spectrum would be more complex, with overlapping peaks corresponding to the different carbon environments: the aromatic carbons of the aniline ring, the aliphatic carbons of the cyclohexyl group, and the carbon of the methyl group. Deconvolution of the C 1s spectrum would be necessary to resolve these different contributions.

The following table summarizes the expected core-level binding energies for the key elements in this compound, based on data from analogous compounds.

Table 2: Expected Core-Level Binding Energies from XPS for this compound based on Analogous Compounds

| Element | Core Level | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| Bromine | Br 3d | ~70.3 - 71.2 | Based on data for 4-bromoaniline grafted on activated carbon. researchgate.net |

| Nitrogen | N 1s | ~400.1 | Based on data for 4-bromoaniline grafted on activated carbon. researchgate.net |

| Carbon | C 1s | ~284.7 | For the graphitic structure of the aniline ring. researchgate.net |

Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a notable gap in the computational and theoretical investigation of the chemical compound This compound . Despite the prevalence of computational chemistry in characterizing molecular structures and predicting reactivity, detailed studies focusing specifically on this molecule are not readily found in published research.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and chemical behavior of molecules. Such studies typically involve the optimization of the molecular geometry to find its most stable conformation, followed by the analysis of its electronic structure. Key aspects of these analyses include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding a molecule's reactivity. Furthermore, Molecular Electrostatic Potential (MESP) mapping provides insights into the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

From these fundamental calculations, a variety of reactivity descriptors can be derived. These include global descriptors like ionization energy, electron affinity, and chemical hardness, which provide a general overview of a molecule's stability and reactivity. Additionally, local reactivity descriptors such as nucleophilicity and electrophilicity indices can pinpoint the specific atoms or functional groups most likely to participate in chemical reactions.

However, for This compound , specific values and detailed analyses for these computational parameters are not available in the public domain. While research exists for structurally similar compounds, such as 4-bromo-N,N-dimethylaniline, the substitution of a cyclohexyl group for a methyl group introduces significant changes in steric and electronic properties. Therefore, data from these related molecules cannot be accurately extrapolated to represent This compound .

The absence of dedicated computational studies on this compound means that a detailed, data-driven article on its theoretical chemistry, as outlined by the requested structure, cannot be generated at this time. Further research and publication in this specific area would be required to provide the scientifically accurate data tables and in-depth analysis sought.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Cyclohexyl N Methylaniline

Simulation of Spectroscopic Data and Vibrational Frequencies

Computational chemistry offers robust methods for the simulation of spectroscopic data, which are invaluable for the structural elucidation of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to predict spectroscopic parameters for compounds analogous to 4-bromo-N-cyclohexyl-N-methylaniline.

Theoretical calculations, particularly using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to compute the vibrational frequencies of this compound. globalresearchonline.net These calculations provide a set of harmonic frequencies that correspond to the fundamental modes of vibration. To improve the agreement with experimental data, these calculated frequencies are often scaled by empirical factors to account for anharmonicity and other systematic errors in the computational methods. asianpubs.org

For instance, a theoretical study on bromoaniline derivatives demonstrated a good correlation between scaled theoretical frequencies and experimental data for N-H stretching and bending, C=C stretching, C-N stretching, and C-Br stretching vibrations. asianpubs.org Similar computational approaches could be applied to this compound to predict its infrared (IR) and Raman spectra. The calculated vibrational modes would include stretching, bending, and torsional motions of the aniline (B41778) ring, the cyclohexyl group, and the N-methyl group.

Below is a hypothetical table illustrating the kind of data that could be generated for this compound, based on typical vibrational modes and frequencies observed in similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | 3050-2950 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | 2950-2800 | Strong |

| C=C stretch (aromatic) | 1600-1450 | 1570-1430 | Strong |

| C-N stretch | 1350-1250 | 1320-1230 | Medium |

| C-Br stretch | 700-500 | 680-490 | Strong |

In addition to vibrational spectra, nuclear magnetic resonance (NMR) chemical shifts can also be simulated. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular geometry, making them a valuable tool for conformational analysis.

Conformational Analysis and Stereochemical Considerations

Conformational analysis through computational methods involves mapping the potential energy surface of the molecule by systematically rotating dihedral angles and calculating the corresponding energies. chemistrysteps.com For this compound, the key dihedral angles would be those defining the orientation of the cyclohexyl ring with respect to the N-methylaniline plane. The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation typically being the most stable.

The nitrogen atom in this compound is pyramidal, and its inversion barrier could also be a subject of computational investigation. The presence of bulky cyclohexyl and methyl groups influences this inversion barrier.

Stereochemical considerations are also important. While this compound itself is achiral, the introduction of substituents on the cyclohexyl or aniline rings could create chiral centers. Computational methods can be used to determine the relative stabilities of different stereoisomers. Studies on related N-aryl amides have shown that the addition of a methyl group to the amide nitrogen can favor a cis conformation, with the aromatic group oriented perpendicularly to the amide plane. researchgate.net Similar steric and electronic effects would govern the conformational preferences of this compound.

A hypothetical energy profile for the rotation around the N-aryl bond is presented in the table below, illustrating the type of data generated in a conformational analysis study.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 90° | 0.00 | 75.3 |

| Local Minimum | -90° | 0.00 | 24.5 |

| Transition State | 0° | 5.20 | 0.1 |

| Transition State | 180° | 8.50 | <0.1 |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reaction pathways can be investigated theoretically.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution, and the amino group is an ortho-, para-director. However, the para position is blocked by the bromine atom. Therefore, electrophilic attack is expected to occur at the ortho positions. Theoretical studies can model the reaction pathway of, for example, nitration or further bromination, by calculating the energies of the intermediate sigma complexes and the corresponding transition states. The activating effect of the N-cyclohexyl-N-methylamino group and the directing effect of both the amino and bromo substituents can be quantified through these calculations.

N-Dealkylation: Tertiary amines can undergo N-dealkylation reactions. acs.org Theoretical studies on similar N-alkylanilines have investigated the mechanism of this process, which can be initiated by oxidation at the nitrogen or at an alpha-carbon. rsc.orgnih.gov For this compound, computational models could be used to determine whether N-demethylation or N-decyclohexylation is the more favorable pathway by comparing the activation barriers for the initial hydrogen abstraction or single-electron transfer steps.

Oxidation: The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. The electronic properties of the substituted aniline ring will influence the susceptibility of the nitrogen to oxidation. Computational studies can model this process and predict the reactivity of the resulting N-oxide.

A hypothetical reaction coordinate for an electrophilic substitution reaction is outlined in the table below, showcasing the type of information that can be obtained from theoretical investigations of reaction mechanisms.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + E⁺ | 0.0 |

| Transition State 1 | [TS₁]‡ | 15.2 |

| Intermediate | Sigma Complex | 5.8 |

| Transition State 2 | [TS₂]‡ | 8.1 |

| Products | Substituted Product + H⁺ | -10.5 |

Advanced Applications and Future Research Directions of 4 Bromo N Cyclohexyl N Methylaniline Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The functional group array of 4-bromo-N-cyclohexyl-N-methylaniline makes it a potent intermediate in organic synthesis. The bromine atom serves as a versatile handle for a variety of coupling reactions, while the tertiary aniline (B41778) nitrogen can direct reactions or be incorporated into larger molecular frameworks.

Precursors for Organometallic Reagents

The carbon-bromine bond on the aromatic ring of this compound derivatives is a key feature for their use as precursors to organometallic reagents. This functionality allows for the creation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the synthesis of complex organic molecules.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. mdpi.comresearchgate.net In these processes, the bromo-substituted aniline derivative reacts with a boronic acid in the presence of a palladium catalyst. mdpi.com The reaction proceeds through a catalytic cycle involving an organopalladium intermediate, effectively replacing the bromine atom with a new organic substituent. This methodology is highly efficient for creating extended π-conjugated systems by linking the aniline core to other aromatic or vinylic groups. The ability to systematically introduce a wide range of functional moieties through such coupling reactions highlights the role of these bromo-aniline derivatives as foundational building blocks. mdpi.comresearchgate.net

| Reaction Type | Role of Bromo-Aniline Derivative | Key Reagents | Bond Formed |

| Suzuki Cross-Coupling | Aryl halide source | Arylboronic acid, Pd(0) catalyst, Base | Carbon-Carbon |

| Grignard Reagent Formation | Precursor to nucleophile | Magnesium (Mg) metal | Carbon-Magnesium |

| Organolithium Formation | Precursor to strong base/nucleophile | Organolithium reagent (e.g., n-BuLi) | Carbon-Lithium |

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.commsesupplies.com These ring systems are of immense interest due to their diverse biological activities and unique chemical properties. openmedicinalchemistryjournal.comnih.govrsc.org Derivatives of this compound serve as valuable starting materials for constructing these complex cyclic architectures.

The synthesis of nitrogen heterocycles often involves cyclization reactions where the aniline nitrogen atom acts as a nucleophile. The aryl ring, which can be further functionalized via the bromine handle, can participate in annulation reactions to form fused ring systems. Methodologies such as Rh(III)-catalyzed C-H activation/annulation provide modern routes to a variety of heterocyclic scaffolds, including indoles, isoquinolines, and carbazoles. rsc.org The versatility of the bromo-aniline core allows it to be incorporated into multi-step synthetic pathways, ultimately becoming part of the final heterocyclic framework. researchgate.net The ability to pre-functionalize the aniline derivative before cyclization offers a strategic advantage for creating a library of structurally diverse heterocyclic compounds. nih.govorganic-chemistry.org

Exploration in Materials Science

The electronic nature of the N,N-disubstituted aniline core, which can be readily modified, makes its derivatives attractive candidates for new materials. Research is actively exploring their potential in opto-electronic and non-linear optical applications.

Opto-electronic Properties of Derivatives

Organic semiconductors are foundational to the development of flexible and low-cost electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ucm.es The performance of these materials is intrinsically linked to their molecular structure, which governs properties like charge carrier mobility and energy levels (HOMO/LUMO). utm.my

Derivatives of this compound can be used to synthesize molecules with promising opto-electronic properties. The N,N-dialkylaniline group is a well-known electron donor. By using cross-coupling reactions to attach electron-accepting moieties to the aryl ring (in place of the bromine), it is possible to create donor-π-acceptor (D-π-A) structures. These D-π-A systems often exhibit tunable HOMO/LUMO energy gaps and intramolecular charge transfer, which are critical for opto-electronic applications. ucm.esutm.my The ability to modify the peripheral substituents allows for the fine-tuning of these electronic properties to optimize performance in specific devices.

| Property | Description | Relevance to Derivatives |

| HOMO/LUMO Levels | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The N,N-dialkylaniline group raises the HOMO energy (donor), while appended groups can lower the LUMO (acceptor), tuning the energy gap. |

| Intramolecular Charge Transfer (ICT) | Electron density shifts from the donor to the acceptor part of the molecule upon excitation. | Key mechanism for NLO properties and influences absorption/emission spectra. |

| π-Conjugation | System of overlapping p-orbitals allowing for delocalization of electrons. | Extending conjugation via cross-coupling reactions typically lowers the energy gap and red-shifts absorption. |

Non-Linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching and frequency conversion. nih.gov Organic molecules, particularly those with strong D-π-A character, are known to possess significant second- and third-order NLO responses. mdpi.com

Research into aniline derivatives has demonstrated their potential as NLO chromophores. mdpi.comtci-thaijo.org The N,N-dialkylamino group acts as an efficient electron donor, while the aromatic ring serves as the π-bridge. By replacing the bromine atom with a strong electron-acceptor group, a potent "push-pull" system can be established. mdpi.com Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of these molecules, calculating parameters such as the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.nettci-thaijo.org Studies on similar imine-based aniline derivatives have explored their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) to understand the structure-property relationships that govern their NLO activity. mdpi.comresearchgate.net

Supramolecular Chemistry and Crystal Engineering Applications

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. rsc.org The way molecules pack in the solid state dictates the material's bulk properties, including its optical and mechanical characteristics. The structure of this compound derivatives, with their combination of a rigid aromatic core, bulky aliphatic groups, and a halogen atom, offers interesting opportunities for crystal engineering.

The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction. Furthermore, the hydrogen atoms on the aromatic and cyclohexyl groups can act as donors for weak C-H···Br and C-H···π hydrogen bonds. researchgate.netresearchgate.net Studies on related brominated aniline and diphenylamine (B1679370) structures reveal that these weak interactions, along with van der Waals forces, play a crucial role in directing the three-dimensional assembly of the molecules in the crystal lattice. researchgate.netresearchgate.netresearchgate.net The propeller-like disposition of aryl rings often found in aniline derivatives influences the formation of specific packing motifs. researchgate.net By systematically modifying the substituents, it may be possible to control these intermolecular interactions to engineer crystals with specific architectures and properties.

| Interaction Type | Atoms Involved | Influence on Crystal Packing |

| Halogen Bonding | C-Br ··· Nu (Nu = Nucleophile) | Directional interaction that can be used to build robust supramolecular synthons. |

| C-H···Br Hydrogen Bond | C-H (donor) and Br (acceptor) | Contributes to linking molecules into chains or more complex networks. researchgate.net |

| C-H···π Interaction | C-H (donor) and Aromatic Ring (acceptor) | Helps in the formation of layered or stacked structures. researchgate.net |

| van der Waals Forces | All atoms | Governs the overall packing efficiency and density, influenced by the bulky cyclohexyl group. |

Catalysis Research (e.g., as Ligands or Scaffolds)

The molecular structure of this compound derivatives makes them promising candidates for roles in catalysis, particularly as ligands for organometallic complexes or as structural scaffolds for building more complex catalytic systems. The nitrogen atom of the aniline can act as a coordination site for transition metals, while the electronic properties of the aromatic ring, influenced by the bromine substituent, can be fine-tuned to modulate the activity and selectivity of a catalyst.

Research into related substituted anilines has demonstrated their utility in various catalytic reactions. For instance, bromo-aniline derivatives are frequently used as precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com In these processes, the carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. A study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs highlighted their successful use in Suzuki cross-coupling reactions catalyzed by Palladium(0) complexes to create more complex molecules. researchgate.netmdpi.com

Furthermore, the development of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic catalysis, often involves aniline-based precursors. mdpi.com The stability and strong σ-donating properties of NHCs make them highly effective ligands for a range of metals, including ruthenium, palladium, and iron, enhancing catalytic activity and stability. mdpi.comunl.pt Derivatives of this compound could potentially be converted into novel NHC ligands, where the cyclohexyl and methyl groups provide specific steric bulk to influence the outcome of catalytic reactions.

The table below summarizes representative catalytic systems where substituted anilines or their derivatives play a crucial role, illustrating the potential for this compound.

Table 1: Examples of Catalytic Systems Involving Substituted Aniline Derivatives

| Catalytic Application | Metal/Catalyst | Role of Aniline Derivative | Research Finding |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Precursor/Reactant | Synthesis of complex imines from bromo-aniline derivatives with moderate to excellent yields. researchgate.netmdpi.com |

| C-H Bond Annulation | [Cp*RhCl₂]₂ | Reactant | Rh(III)-catalyzed synthesis of functionalized indolines from N-protected anilines. acs.org |

| Reductive Amination | Pd/Fe₃O₄@C | Product Precursor | One-pot synthesis of secondary anilines from nitroarenes and aldehydes using a reusable magnetic catalyst. mdpi.com |

| N-H Insertion | Cu(I)-zeolite | Reactant | Heterogeneous catalysis for the insertion of α-diazoesters into the N-H bond of substituted anilines. nih.gov |

Potential in Advanced Chemical Technologies and Industrial Intermediates

Substituted anilines are foundational intermediates in the chemical industry, pivotal for the synthesis of a wide array of commercial products. mdpi.com The unique combination of a reactive bromine site and tailored N-substituents in this compound positions its derivatives as valuable precursors for advanced materials and specialty chemicals.

The bromine atom provides a versatile handle for introducing a wide range of functional groups through reactions like nucleophilic aromatic substitution, cross-coupling, and metallation. This versatility is crucial for producing agrochemicals, pharmaceuticals, dyes, and polymers. echemi.com For example, bromoanilines are key building blocks for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents. ketonepharma.comresearchgate.net

The demand for specialized aniline derivatives for niche markets is expanding, driven by technological advancements. researchandmarkets.com Derivatives of this compound could find applications in areas such as:

Electronics: As precursors for organic light-emitting diodes (OLEDs) or conductive polymers, where the electronic properties can be tuned via the aniline scaffold.

Advanced Polymers: Incorporation into high-performance polymers to enhance thermal stability, flame retardancy (due to the bromine content), or other specific material properties.

Functional Dyes: Serving as a core structure for solvatochromic or electrochromic dyes used in sensors or smart windows.

The table below outlines potential industrial applications for derivatives of this compound.

Table 2: Potential Applications of this compound Derivatives as Industrial Intermediates

| Industry | Potential Application | Role of the Compound Derivative |

|---|---|---|

| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs) | Building block for complex molecules with potential biological activity. ketonepharma.comresearchgate.net |

| Agrochemicals | Production of Herbicides and Fungicides | Core scaffold for creating new crop protection agents. echemi.com |

| Materials Science | Development of Advanced Polymers | Monomer or additive to impart specific properties like flame retardancy or thermal stability. echemi.com |

| Dyes and Pigments | Synthesis of Specialty Colorants | Precursor for high-performance dyes used in textiles, inks, and electronic displays. mdpi.com |

| Fine Chemicals | Versatile Synthetic Intermediate | A platform molecule for the synthesis of a wide range of other chemical products. |

Emerging Research Frontiers for Substituted Anilines

The field of organic chemistry is continuously evolving, with several emerging frontiers promising to reshape the synthesis and application of substituted anilines, including derivatives of this compound.

One of the most significant trends is the move towards green and sustainable chemistry . This includes the development of chemoenzymatic methods for producing anilines, which operate under mild, aqueous conditions and avoid the need for high-pressure hydrogen or precious-metal catalysts. acs.org Research into bio-based feedstocks, such as converting plant materials into aniline, aims to reduce the chemical industry's reliance on fossil fuels. researchandmarkets.comalliedmarketresearch.com

Advanced catalytic methodologies are enabling more efficient and selective modifications of aniline structures. Late-stage C-H functionalization, for instance, allows for the direct modification of complex molecules, which can accelerate the discovery of new drug candidates. nih.gov Techniques like nickel/photoredox dual catalysis are being used for the site-selective α-arylation of N-alkyl groups on anilines, while Rhodium(III) catalysts have been employed for the chelation-assisted C–H bond activation and annulation of anilines. acs.orgnih.gov

In medicinal chemistry , there is a growing focus on mitigating the potential toxicity associated with the aniline moiety in drug candidates. Anilines can undergo metabolic activation to form reactive metabolites. acs.org An emerging strategy is "aniline replacement," where the aniline ring is substituted with a bioisostere—a different chemical group that mimics the aniline's function but possesses an improved metabolic profile and reduced toxicity. acs.orgcresset-group.com This approach allows for the fine-tuning of a drug's bioavailability, solubility, and receptor selectivity. cresset-group.com The development and study of novel substituted anilines are crucial for expanding the toolkit available for such isosteric replacements.

Furthermore, new applications for aniline derivatives are being explored, such as their use in creating fluorescent chemosensors for detecting metal ions. nih.govacs.org These advanced functional materials leverage the unique electronic and coordination properties of the aniline scaffold.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-cyclohexyl-N-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting a bromine atom on 4-bromo-N-methylaniline with a cyclohexyl group under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) at 80–100°C in toluene can yield the target compound. Key factors include:

- Catalyst loading : 2–5 mol% Pd to minimize side reactions.

- Base selection : Cs₂CO₃ enhances deprotonation efficiency compared to weaker bases.

- Temperature control : Higher temperatures (>100°C) may degrade sensitive intermediates.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~6.7 ppm for aromatic protons, δ ~3.1 ppm for N-methyl groups).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 297.08 (C₁₃H₁₇BrN₂).

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in structurally similar brominated anilines .

Q. What storage conditions are optimal for maintaining compound stability?

Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the secondary amine group. Avoid prolonged exposure to light, as bromoarenes are prone to photodegradation .

Advanced Research Questions

Q. How can researchers address contradictory NMR data in characterizing substituted anilines like this compound?

Contradictions often arise from:

- Dynamic rotational barriers : Use variable-temperature NMR to detect restricted rotation around the N-cyclohexyl bond.

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation.

- Impurity interference : Cross-validate with LC-MS to rule out byproducts (e.g., debrominated species) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

The bromine atom directs electrophiles to the para position. To override this:

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Q. What in vitro models are suitable for studying biological interactions of this compound?

- Cytochrome P450 assays : Investigate metabolic pathways using liver microsomes, as demonstrated with structurally related N-methylanilines .

- Receptor-binding studies : Screen for activity at serotonin or dopamine receptors via competitive radioligand assays, given the compound’s amine functionality .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Cross-laboratory validation : Compare results with independent syntheses using identical protocols.

- Crystallographic verification : Resolve ambiguities via single-crystal X-ray analysis, as seen in related bromoaniline derivatives .

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst aging).

- Multivariate regression : Correlate reaction parameters (temperature, ligand ratio) with yield or enantiomeric excess .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | Not reported; estimated 80–90°C | |

| λmax (UV-Vis) | 265–270 nm (π→π* transition) | |

| TLC Rf | 0.45 (hexane:EtOAc = 7:3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.